molecular formula C8H4F2INO B12875426 2-(Difluoromethyl)-6-iodobenzo[d]oxazole

2-(Difluoromethyl)-6-iodobenzo[d]oxazole

Katalognummer: B12875426
Molekulargewicht: 295.02 g/mol
InChI-Schlüssel: HOPXYVUTODKNOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-6-iodobenzo[d]oxazole is a heterocyclic compound that features both fluorine and iodine atoms within its structure. This compound belongs to the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of both difluoromethyl and iodine substituents imparts unique chemical properties to this compound, making it a valuable target for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-6-iodobenzo[d]oxazole typically involves the introduction of the difluoromethyl group and the iodine atom onto a benzoxazole core. One common method involves the reaction of 2-aminophenol with a suitable difluoromethylating agent and an iodinating reagent. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)-6-iodobenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases like potassium carbonate, and solvents like DMF or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed

    Substitution Reactions: Products with the iodine atom replaced by the nucleophile.

    Oxidation and Reduction: Difluoromethyl alcohols or difluoromethyl anions.

    Cross-Coupling Reactions: New carbon-carbon bonded products with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-6-iodobenzo[d]oxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-6-iodobenzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the iodine atom can facilitate the formation of halogen bonds with target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Trifluoromethyl)-6-iodobenzo[d]oxazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)-6-bromobenzo[d]oxazole: Similar structure but with a bromine atom instead of an iodine atom.

    2-(Difluoromethyl)-6-chlorobenzo[d]oxazole: Similar structure but with a chlorine atom instead of an iodine atom.

Uniqueness

2-(Difluoromethyl)-6-iodobenzo[d]oxazole is unique due to the combination of the difluoromethyl group and the iodine atom. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. The presence of the iodine atom allows for specific halogen bonding interactions, while the difluoromethyl group enhances metabolic stability and lipophilicity .

Eigenschaften

Molekularformel

C8H4F2INO

Molekulargewicht

295.02 g/mol

IUPAC-Name

2-(difluoromethyl)-6-iodo-1,3-benzoxazole

InChI

InChI=1S/C8H4F2INO/c9-7(10)8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H

InChI-Schlüssel

HOPXYVUTODKNOX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1I)OC(=N2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.